molecular formula C19H23NO2 B11108501 Phenol, 2-[3-(4-morpholinyl)-1-phenylpropyl]- CAS No. 700350-69-2

Phenol, 2-[3-(4-morpholinyl)-1-phenylpropyl]-

Cat. No.: B11108501
CAS No.: 700350-69-2
M. Wt: 297.4 g/mol
InChI Key: LSQLFSBHUSWZLU-UHFFFAOYSA-N
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Description

Phenol, 2-[3-(4-morpholinyl)-1-phenylpropyl]- is a complex organic compound characterized by the presence of a phenol group, a morpholine ring, and a phenylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[3-(4-morpholinyl)-1-phenylpropyl]- typically involves multi-step organic reactions. One common method includes the alkylation of phenol with a suitable halogenated phenylpropyl derivative, followed by the introduction of the morpholine ring through nucleophilic substitution. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of Phenol, 2-[3-(4-morpholinyl)-1-phenylpropyl]- may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon or other transition metal catalysts can be employed to optimize the reaction rates and selectivity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[3-(4-morpholinyl)-1-phenylpropyl]- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the phenylpropyl chain or the morpholine ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction may produce various alcohols or amines. Substitution reactions can introduce halogens or other functional groups onto the phenol ring.

Scientific Research Applications

Phenol, 2-[3-(4-morpholinyl)-1-phenylpropyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which Phenol, 2-[3-(4-morpholinyl)-1-phenylpropyl]- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or ion channels. The phenol group can participate in hydrogen bonding and other non-covalent interactions, while the morpholine ring may enhance the compound’s solubility and bioavailability. The phenylpropyl chain provides structural rigidity and can influence the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Phenol, 2-[3-(4-morpholinyl)-1-phenylpropyl]- can be compared with other similar compounds, such as:

    Phenol, 2-[3-(4-piperidinyl)-1-phenylpropyl]-: Similar structure but with a piperidine ring instead of morpholine, which may alter its chemical and biological properties.

    Phenol, 2-[3-(4-pyrrolidinyl)-1-phenylpropyl]-:

    Phenol, 2-[3-(4-azepanyl)-1-phenylpropyl]-: Features an azepane ring, which can impact its pharmacokinetics and interactions with biological targets.

The uniqueness of Phenol, 2-[3-(4-morpholinyl)-1-phenylpropyl]- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

CAS No.

700350-69-2

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

2-(3-morpholin-4-yl-1-phenylpropyl)phenol

InChI

InChI=1S/C19H23NO2/c21-19-9-5-4-8-18(19)17(16-6-2-1-3-7-16)10-11-20-12-14-22-15-13-20/h1-9,17,21H,10-15H2

InChI Key

LSQLFSBHUSWZLU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(C2=CC=CC=C2)C3=CC=CC=C3O

Origin of Product

United States

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